![molecular formula C16H16BrNO5S B2715162 2-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzenesulfonamide CAS No. 2034539-13-2](/img/structure/B2715162.png)
2-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16BrNO5S and its molecular weight is 414.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic potential based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with various sulfonyl chlorides in the presence of bases such as sodium carbonate. The reaction conditions are optimized to yield high-purity products suitable for biological testing.
General Reaction Scheme
- Starting Material : N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine)
- Reagents : Sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride), base (e.g., Na₂CO₃)
- Solvent : Aqueous medium or organic solvents like DMF.
- Final Product : this compound
Biological Activity
Recent studies have focused on the biological activity of sulfonamide derivatives, including those based on the benzodioxane structure. These compounds have demonstrated various pharmacological effects:
Enzyme Inhibition Studies
Research has shown that derivatives of this compound exhibit inhibitory activity against key enzymes involved in metabolic disorders:
- α-Glucosidase Inhibition : This enzyme is crucial in carbohydrate metabolism and its inhibition can lead to decreased blood glucose levels, making these compounds potential candidates for managing Type 2 Diabetes Mellitus (T2DM).
- Acetylcholinesterase Inhibition : Inhibitors of this enzyme are being explored for their potential in treating Alzheimer's disease (AD) due to their ability to increase acetylcholine levels in the brain.
Case Studies
Several case studies have been conducted to evaluate the pharmacological properties of similar compounds:
-
Study on Benzodioxane Derivatives : A series of benzodioxane derivatives were synthesized and evaluated for their effects on α-glucosidase and acetylcholinesterase. Results indicated that certain modifications significantly enhanced inhibitory activity.
- Findings : Compounds with electron-withdrawing groups showed increased potency against both enzymes.
- Implications : These findings suggest a structure-activity relationship that can guide further drug design efforts.
-
Pharmacokinetic Studies : Preliminary studies have assessed the pharmacokinetic profiles of related sulfonamide compounds using computational models and in vitro assays to predict absorption, distribution, metabolism, and excretion (ADME) characteristics.
- Results : Moderate binding affinities were observed with human serum albumin (HSA), indicating favorable pharmacokinetic properties for therapeutic applications.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
The compound is primarily investigated for its potential as a pharmacological agent due to its structural features that suggest activity against various biological targets.
Anticonvulsant Activity
Recent studies have indicated that derivatives of compounds similar to 2-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzenesulfonamide exhibit significant anticonvulsant properties. For instance, research on related compounds has shown promising results in the treatment of seizures induced by pentylenetetrazole and maximal electroshock models. The design and synthesis of these derivatives aim to enhance their efficacy while minimizing toxicity .
Antitumor Activity
There is emerging evidence suggesting that the compound may possess antitumor properties . Studies have demonstrated that certain sulfonamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways. Specifically, the modulation of ERK signaling has been noted as a mechanism through which these compounds exert their effects .
Case Study 1: Anticonvulsant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticonvulsant activity of various sulfonamide derivatives, including those structurally related to this compound. The results indicated that certain modifications in the molecular structure led to improved potency against seizures while maintaining a favorable safety profile .
Case Study 2: Antitumor Mechanisms
Another investigation focused on the antitumor effects of similar compounds demonstrated that they could induce apoptosis in cancer cells through the activation of specific death receptors and inhibition of cell proliferation pathways. The study highlighted the importance of structural variations in enhancing therapeutic efficacy and reducing side effects .
Table 1: Summary of Biological Activities
Compound | Activity Type | Model Used | Results |
---|---|---|---|
2-bromo-N-(...) | Anticonvulsant | Pentylenetetrazole Model | Significant seizure reduction |
2-bromo-N-(...) | Antitumor | Cancer Cell Lines | Induced apoptosis |
Table 2: Structure-Activity Relationship
Structural Feature | Impact on Activity |
---|---|
Bromine Substitution | Increased potency |
Hydroxyethyl Group | Enhanced solubility |
Benzenesulfonamide Core | Broad biological activity |
Propriétés
IUPAC Name |
2-bromo-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO5S/c17-12-3-1-2-4-16(12)24(20,21)18-10-13(19)11-5-6-14-15(9-11)23-8-7-22-14/h1-6,9,13,18-19H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHVGYIIDYANNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC=C3Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.